Cas no 1246819-87-3 (Plerixafor-d)

Plerixafor-d 化学的及び物理的性質
名前と識別子
-
- Plerixafor
- 1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
- Plerixafor-d4
- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane
- Plerixafor-d
- 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)
- CS-0203112
- 1,1'-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane;
- 1246819-87-3
- DTXSID00858326
- HY-10046S
-
- インチ: InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D
- InChIKey: YIQPUIGJQJDJOS-KDWZCNHSSA-N
- ほほえんだ: [2H]c1c(c(c(c(c1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H]
計算された属性
- せいみつぶんしりょう: 506.47200
- どういたいしつりょう: 506.47225074g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 100-102°C
- ふってん: 657.5±55.0 °C at 760 mmHg
- フラッシュポイント: 361.8±26.2 °C
- ようかいど: DMSO (Slightly), Methanol (Slightly), Water (Slightly)
- あんていせい: Very Hygroscopic
- PSA: 78.66000
- LogP: 2.26440
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Plerixafor-d セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, Refrigerator, Under Inert Atmosphere
Plerixafor-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P580502-10mg |
Plerixafor-d4 |
1246819-87-3 | 10mg |
$ 1453.00 | 2023-09-06 | ||
Biosynth | WZB81987-5 mg |
Plerixafor-d4 |
1246819-87-3 | 5mg |
$1,126.15 | 2022-12-28 | ||
ChemScence | CS-0203112-5mg |
Plerixafor-d4 |
1246819-87-3 | 5mg |
$2400.0 | 2022-04-28 | ||
Biosynth | WZB81987-25 mg |
Plerixafor-d4 |
1246819-87-3 | 25mg |
$3,378.50 | 2022-12-28 | ||
Biosynth | WZB81987-1 mg |
Plerixafor-d4 |
1246819-87-3 | 1mg |
$346.50 | 2022-12-28 | ||
1PlusChem | 1P009F68-1mg |
Plerixafor-d4 |
1246819-87-3 | ≥99% deuterated forms (d1-d4) | 1mg |
$196.00 | 2025-02-24 | |
MedChemExpress | HY-10046S-1mg |
Plerixafor-d |
1246819-87-3 | 1mg |
¥4860 | 2024-07-20 | ||
MedChemExpress | HY-10046S-5mg |
Plerixafor-d |
1246819-87-3 | 5mg |
¥21800 | 2023-03-06 | ||
TRC | P580502-1mg |
Plerixafor-d4 |
1246819-87-3 | 1mg |
$ 184.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1252161-5mg |
Plerixafor-d4 |
1246819-87-3 | 98% D | 5mg |
$1110 | 2024-06-06 |
Plerixafor-d 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
7. Book reviews
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Plerixafor-dに関する追加情報
Plerixafor-d: A Comprehensive Overview
Plerixafor-d (CAS No. 1246819-87-3) is a chemical compound that has garnered significant attention in the field of pharmacology and medical research. This compound is notable for its role as a CXCR4 antagonist, a class of drugs that target the CXCR4 chemokine receptor. The CXCR4 receptor plays a critical role in various biological processes, including immune system regulation, stem cell mobilization, and cancer metastasis. By inhibiting this receptor, Plerixafor-d holds potential therapeutic applications in treating conditions such as multiple myeloma, non-Hodgkin lymphoma, and other hematologic malignancies.
Recent studies have highlighted the efficacy of Plerixafor-d in enhancing the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream. This property makes it a valuable adjunct in stem cell transplantation procedures. Clinical trials have demonstrated that Plerixafor-d can significantly increase the yield of CD34+ cells, which are essential for successful transplantation. Moreover, its ability to reduce the duration of chemotherapy-induced neutropenia has further underscored its potential as a supportive care agent in oncology.
The mechanism of action of Plerixafor-d involves competitive inhibition of the CXCR4 receptor, preventing the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1). This interaction disrupts the homing signals that guide stem cells to specific niches within the bone marrow. By doing so, Plerixafor-d facilitates the release of these cells into the peripheral blood, making them more accessible for collection and subsequent therapeutic use.
One of the most promising areas of research involving Plerixafor-d is its application in cancer treatment. Studies have shown that CXCR4 antagonists like Plerixafor-d can inhibit tumor growth and metastasis by blocking cancer cell migration and invasion. In preclinical models, Plerixafor-d has demonstrated synergistic effects when combined with conventional chemotherapy agents, suggesting its potential as a combination therapy in oncology.
In addition to its therapeutic applications, Plerixafor-d has also been explored for its role in regenerative medicine. Researchers are investigating its potential to enhance tissue repair and regeneration by modulating stem cell activity. This avenue of research is particularly exciting given the growing interest in harnessing stem cells for treating degenerative diseases such as Parkinson's disease and myocardial infarction.
From a pharmacokinetic perspective, Plerixafor-d exhibits favorable properties that make it suitable for clinical use. It demonstrates good oral bioavailability and a manageable safety profile, with minimal adverse effects reported in clinical trials. These characteristics position it as a viable option for both acute and chronic therapeutic interventions.
Looking ahead, ongoing clinical trials are focusing on optimizing dosing regimens and identifying biomarkers that predict response to Plerixafor-d therapy. Additionally, researchers are exploring novel formulations and delivery systems to enhance its efficacy and reduce potential side effects. These advancements are expected to further solidify its role in modern medicine.
In conclusion, Plerixafor-d (CAS No. 1246819-87-3) represents a significant advancement in the development of CXCR4 antagonists with broad implications for oncology, hematology, and regenerative medicine. As research continues to uncover its full potential, this compound is poised to make a meaningful impact on patient care worldwide.
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